![molecular formula C16H19N7O B6439125 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine CAS No. 2549052-75-5](/img/structure/B6439125.png)
2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine
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Description
The compound “2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine” belongs to the class of pyrazolo[3,4-d]pyrimidines . These compounds have been synthesized and evaluated for their anticancer activity against various human tumor cell lines . They have shown promising results in inhibiting EGFR and ErbB2 kinases, which are implicated in many types of human cancers .
Synthesis Analysis
The synthesis of these compounds involves a series of chemical reactions . The solid formed in the reaction is filtered, washed with aqueous ethanol, and recrystallized from ethanol .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
These compounds have shown potent anti-proliferative activities against various cancer cell lines . They inhibit EGFR and ErbB2 kinases at the sub-micromolar level . This dual inhibition causes induction of apoptosis, which is confirmed by a significant increase in the level of active caspase-3 .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The IR, 1H NMR, and 13C NMR spectra can provide information about the functional groups, hydrogen atoms, and carbon atoms in the molecule, respectively .Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death , effectively reducing the proliferation of cancer cells.
Result of Action
The compound has shown significant antitumor activity, inhibiting the growth of various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also showed moderate activity against the HepG-2 cell line, with an IC50 range of 48 to 90 nM .
Future Directions
The promising anticancer activity of these compounds suggests that they could be further developed as potential anticancer agents . Future research could focus on optimizing the synthesis process, investigating the mechanism of action in more detail, and conducting preclinical and clinical trials to evaluate their safety and efficacy in humans.
properties
IUPAC Name |
1-methyl-4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-22-15-13(8-21-22)16(20-11-19-15)23-6-2-12(3-7-23)10-24-14-9-17-4-5-18-14/h4-5,8-9,11-12H,2-3,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRFADPNCVHESC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)COC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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